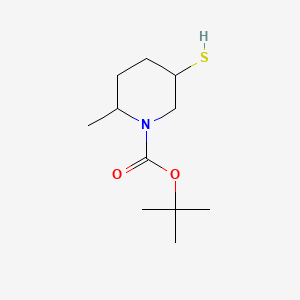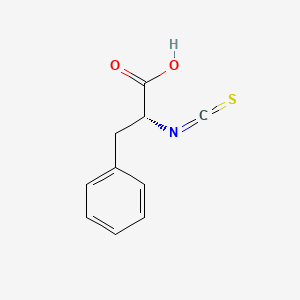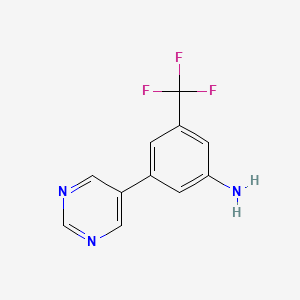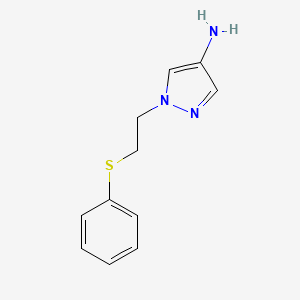
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a phenylthioethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and phenylthio groups imparts unique chemical properties to the molecule, making it a subject of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Phenylthioethyl Group: The phenylthioethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrazole derivative with 2-bromoethyl phenyl sulfide in the presence of a base can yield the desired product.
Purification: The final product is typically purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Industry: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenylthio group can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-(Phenylthio)ethyl)-1h-imidazole-4-amine: This compound has an imidazole ring instead of a pyrazole ring, which can result in different chemical properties and biological activities.
1-(2-(Phenylthio)ethyl)-1h-pyrrole-4-amine:
1-(2-(Phenylthio)ethyl)-1h-thiazole-4-amine: The thiazole ring introduces sulfur into the heterocyclic system, which can affect the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the pyrazole ring and phenylthioethyl group, which imparts distinct chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
1-(2-phenylsulfanylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3S/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 |
Clé InChI |
ZKRHQRCMGAKDIO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCN2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




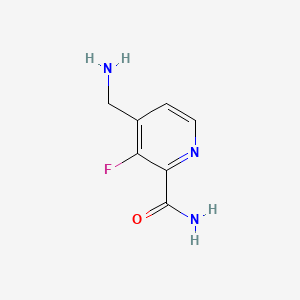
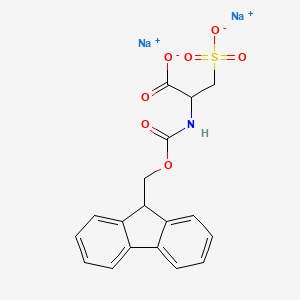
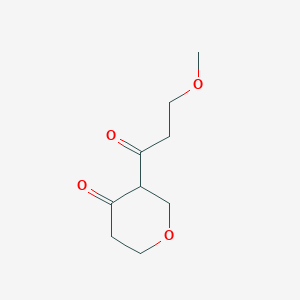

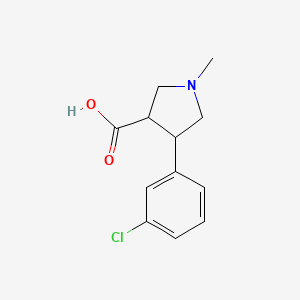
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13637938.png)


